molecular formula C12H22O4S2 B4289942 (1Z,3E)-1,4-bis(butylsulfonyl)buta-1,3-diene

(1Z,3E)-1,4-bis(butylsulfonyl)buta-1,3-diene

Cat. No.: B4289942
M. Wt: 294.4 g/mol
InChI Key: AWAPBXGSDGWNHK-NTLHZVPKSA-N
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Description

1,4-Bis(butylsulfonyl)buta-1,3-diene is an organic compound with the molecular formula C12H22O4S2 It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3E)-1,4-bis(butylsulfonyl)buta-1,3-diene typically involves the reaction of butylsulfonyl chloride with buta-1,3-diene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(butylsulfonyl)buta-1,3-diene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(butylsulfonyl)buta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z,3E)-1,4-bis(butylsulfonyl)buta-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated diene structure allows it to participate in various chemical reactions, which can modulate the activity of these targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(butylsulfonyl)buta-1,3-diene is unique due to the presence of butylsulfonyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in a wider range of chemical reactions compared to simpler dienes .

Properties

IUPAC Name

(1Z,3E)-1,4-bis(butylsulfonyl)buta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4S2/c1-3-5-9-17(13,14)11-7-8-12-18(15,16)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b11-7-,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAPBXGSDGWNHK-NTLHZVPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C=CC=CS(=O)(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)/C=C/C=C\S(=O)(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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